
YK-11
Overview
Description
YK11: is a synthetic steroidal selective androgen receptor modulator (SARM). It is known for its ability to increase muscle mass, strength, and decrease body fat by targeting androgen receptors and inhibiting myostatin, a protein that regulates muscle development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of reagents such as methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2’-methoxy-2’,13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5’-1,3-dioxolane]-4’-ylidene]acetate .
Industrial Production Methods: Industrial production of YK11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: YK11 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as methoxy and ester groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like methanol and acetic anhydride.
Major Products Formed: The major products formed from these reactions include various intermediates with modified functional groups, leading to the final YK11 compound .
Scientific Research Applications
Chemistry: YK11 is used in chemical research to study its unique properties as a selective androgen receptor modulator and myostatin inhibitor .
Biology: In biological research, YK11 is investigated for its effects on muscle cells and its potential to promote muscle growth by inhibiting myostatin .
Medicine: YK11 has been explored as a potential treatment for muscle wasting conditions, such as those caused by sepsis or other chronic illnesses .
Industry: In the fitness and bodybuilding industry, YK11 is used as a supplement to enhance muscle growth and strength .
Mechanism of Action
YK11 exerts its effects by binding to androgen receptors in muscle and bone tissues. It acts as a partial agonist of the androgen receptor, promoting anabolic activity. Additionally, YK11 inhibits myostatin, a protein that limits muscle growth, by increasing the expression of follistatin, a myostatin antagonist . This dual action results in enhanced muscle growth and strength .
Comparison with Similar Compounds
MK-0773: Another selective androgen receptor modulator with similar anabolic effects.
TFM-4AS-1: A compound with myostatin-inhibiting properties.
Uniqueness of YK11: YK11 is unique due to its dual action as both a selective androgen receptor modulator and a myostatin inhibitor. This combination allows for more significant muscle growth compared to other compounds that only target one pathway .
Biological Activity
YK-11, a selective androgen receptor modulator (SARM), has garnered attention for its potential anabolic effects on muscle and bone health. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health and performance enhancement.
Overview of this compound
This compound is a synthetic compound that acts as an agonist of the androgen receptor (AR). It was initially developed for its potential to promote muscle growth while inhibiting myostatin, a protein that limits muscle development. The compound is structurally related to steroids but is designed to selectively target specific tissues, minimizing unwanted side effects associated with traditional anabolic steroids.
1. Androgen Receptor Activation:
this compound binds to androgen receptors in a manner similar to dihydrotestosterone (DHT), leading to activation of various signaling pathways. Notably, it has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for osteoblast proliferation and differentiation .
2. Myogenic Differentiation:
In vitro studies indicate that this compound promotes myogenic differentiation by upregulating key myogenic regulatory factors such as MyoD and Myf5 in C2C12 myoblasts, demonstrating greater anabolic activity than DHT . This suggests that this compound may enhance muscle mass and strength more effectively than traditional anabolic agents.
Osteogenic Activity
This compound has been shown to stimulate osteoblast proliferation and differentiation in MC3T3-E1 cells. Key findings include:
- Increased ALP Activity: this compound treatment resulted in elevated alkaline phosphatase (ALP) activity, a marker of osteoblastic maturation.
- Calcium Deposition: Enhanced calcium deposits were observed in treated cells, indicating improved bone mineralization .
Table 1: Effects of this compound on Osteoblast Activity
Parameter | Control | This compound Treatment (0.01 µM) | DHT Treatment (0.01 µM) |
---|---|---|---|
ALP Activity | Baseline | Increased | Increased |
Calcium Deposition | Low | High | High |
Osteocalcin Expression | Baseline | Increased | Increased |
Neurochemical Effects
Research indicates that this compound can significantly alter neurochemistry in the hippocampus. In a study involving rats:
- Impaired Memory Consolidation: Anabolic doses of this compound led to alterations in memory processes, potentially due to increased oxidative stress and inflammation markers such as IL-1β and IL-6 .
- Oxidative Stress: this compound administration resulted in mitochondrial dysfunction and increased markers of oxidative stress, raising concerns about its neurological safety for athletes .
Table 2: Neurochemical Changes Induced by this compound
Parameter | Control | This compound Treatment (0.35 g/kg) |
---|---|---|
IL-1β Levels | Baseline | Increased |
IL-6 Levels | Baseline | Increased |
IL-10 Levels | Baseline | Decreased |
Case Studies and Research Findings
Case Study: Muscle Wasting During Sepsis
A study highlighted the potential of this compound to mitigate muscle wasting during bacterial sepsis. The compound was found to reduce mortality rates associated with sepsis by promoting muscle retention and modulating inflammatory responses .
Research Findings:
In animal models, this compound demonstrated significant anabolic effects compared to DHT, particularly in enhancing muscle mass through follistatin modulation, which promotes glucose and amino acid uptake into skeletal muscles .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie YK-11’s dual function as a SARM and myostatin inhibitor?
this compound acts as a partial agonist of the androgen receptor (AR) with steroidal structural homology to dihydrotestosterone (DHT), enabling selective binding to muscle and bone tissues . Its myostatin inhibition occurs via upregulation of follistatin, a glycoprotein that binds and neutralizes myostatin, thereby reducing its suppression of muscle growth . Unlike non-steroidal SARMs, this compound’s steroidal backbone facilitates AR activation while limiting systemic androgenic effects, though its exact tissue selectivity remains understudied .
Q. Which experimental models are most suitable for studying this compound’s anabolic effects?
Current data rely on in vitro models (e.g., myoblast cell lines) and limited in vivo rodent studies. For muscle hypertrophy assays, murine models with induced muscle atrophy (e.g., dexamethasone-treated mice) are used to evaluate this compound’s efficacy in reversing muscle wasting . However, the absence of primate or human trials necessitates cautious extrapolation . Standardized protocols for dosing (typically 5–30 mg/kg/day in rodents) and outcome measures (e.g., muscle fiber cross-sectional area, follistatin mRNA levels) are critical for replicability .
Q. How should researchers address this compound’s chemical instability in experimental handling?
this compound is soluble in DMSO and ethanol but degrades under prolonged light exposure or elevated temperatures. Storage at −20°C in airtight, light-resistant containers is recommended. For in vivo administration, prepare fresh solutions and validate purity (>98%) via HPLC or mass spectrometry to ensure batch consistency .
Advanced Research Questions
Q. How can contradictory preclinical data on this compound’s efficacy be reconciled?
Discrepancies arise from variations in experimental design, such as dosing regimens (e.g., 10 mg/kg vs. 30 mg/kg), animal strains, and measurement endpoints. For example, while some studies report 10–15% muscle mass increase in rodents, others show minimal effects due to short intervention periods (e.g., 4 weeks vs. 8 weeks) . Meta-analyses of raw datasets, adjusting for covariates like baseline myostatin levels, are needed to resolve inconsistencies .
Q. What methodologies are optimal for detecting this compound and its metabolites in doping control studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. Key diagnostic ions for this compound include m/z 431.2 (protonated molecule) and fragments at m/z 269.1 (steroidal nucleus) and m/z 162.1 (D-ring substituent). Isotope-labeled analogs (e.g., deuterated this compound) improve quantification accuracy in biological matrices like urine and serum .
Q. What synergistic effects occur when combining this compound with other SARMs (e.g., RAD-140)?
Stacking this compound with RAD-140 (a non-steroidal SARM) may amplify anabolic signaling via complementary pathways: this compound suppresses myostatin, while RAD-140 enhances AR activation in muscle. However, co-administration in rodent models shows dose-dependent hepatotoxicity (elevated ALT/AST) and suppressed endogenous testosterone, necessitating rigorous safety profiling .
Q. How can researchers optimize this compound dosing to balance myostatin inhibition and AR modulation?
Dose-response studies in rodents suggest a threshold effect: 10 mg/kg/day maximizes follistatin upregulation without AR overactivation, which risks androgenic side effects (e.g., prostate hypertrophy). Pharmacokinetic modeling indicates twice-daily dosing maintains stable plasma levels due to this compound’s short half-life (~4–6 hours) .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s hypertrophic effects?
Use mixed-effects models to account for intra-subject variability in longitudinal studies. For RNA-seq data on myostatin pathway genes, apply Benjamini-Hochberg correction to mitigate false discoveries in high-throughput datasets .
Q. How should researchers design studies to ensure replicability of this compound findings?
Adhere to ARRIVE guidelines: report detailed protocols for animal housing, randomization, and blinding. Include positive controls (e.g., testosterone enanthate) and negative controls (vehicle-only groups). Publish raw data and code in repositories like Figshare or Zenodo .
Q. What ethical frameworks apply to this compound research given its potential for misuse in sports?
Collaborate with institutional review boards (IRBs) to address dual-use concerns. Transparently disclose risks in informed consent forms for human trials, emphasizing the lack of long-term safety data. Align with WADA’s prohibited list guidelines for doping-related studies .
Tables
Parameter | This compound | RAD-140 |
---|---|---|
Primary Mechanism | Myostatin inhibition + AR partial agonism | Full AR agonism |
Half-Life | 4–6 hours | 20–24 hours |
Hepatotoxicity Risk | Moderate (dose-dependent) | Low |
Clinical Data | Preclinical only | Phase I/II trials (osteoporosis) |
Properties
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-PQUNLUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107018 | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370003-76-1 | |
Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YK-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YK-11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.